1-(azepan-1-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Description
1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound featuring an azepane ring, an oxadiazole ring, and an indole moiety
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)20-22-23-21(27-20)18-13-16-9-5-6-10-17(16)25(18)14-19(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3 |
InChI Key |
VHBIJVYETYVNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Azepane Ring Introduction: The azepane ring can be introduced via nucleophilic substitution reactions involving azepane derivatives.
Final Coupling: The final step involves coupling the indole-oxadiazole intermediate with the azepane derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(AZEPAN-1-YL)-2-PHENYL-2-(4-THIOXO-1,4-DIHYDRO-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ETHANONE: This compound shares the azepane ring but has different substituents, leading to distinct properties and applications.
(2-AZEPAN-1-YL-2-PHENYLETHYL)AMINE: Another similar compound with an azepane ring and phenyl group, used in different contexts.
Uniqueness
1-(AZEPAN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of an azepane ring, oxadiazole ring, and indole moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
